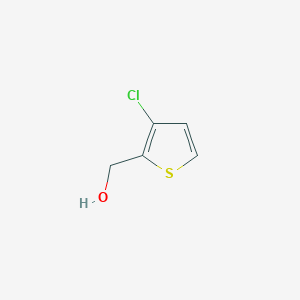

(3-Chlorothiophen-2-yl)methanol

Description

(3-Chlorothiophen-2-yl)methanol, a substituted thiophene (B33073) carrying both a chloro and a hydroxymethyl group, is a key intermediate in organic synthesis. Its unique substitution pattern offers multiple reactive sites, allowing for a diverse range of chemical transformations.

The significance of this compound in chemical research lies in its utility as a versatile building block. The presence of the chlorine atom at the 3-position and the hydroxymethyl group at the 2-position of the thiophene ring allows for regioselective modifications, making it a valuable precursor for the synthesis of more complex thiophene derivatives. uni.lu These derivatives are of great interest in the development of pharmaceuticals and functional materials. accelachem.comfeifanchem.com

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions. The chlorine atom, on the other hand, can be displaced through various nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual functionality makes this compound a strategic starting material for creating diverse molecular libraries for drug discovery and materials science research.

The journey of thiophene chemistry began in 1882 when Victor Meyer discovered thiophene as a contaminant in benzene (B151609) derived from coal tar. rsc.org Initially considered an impurity, the unique reactivity and aromatic character of thiophene soon established it as an important heterocyclic compound.

The introduction of chlorine into the thiophene ring, leading to chlorothiophene derivatives, marked a significant advancement in the field. Early methods for the chlorination of thiophene often involved direct reaction with chlorine gas, which typically resulted in a mixture of chlorinated products. Over the years, more selective and controlled methods have been developed to synthesize specific chlorothiophene isomers. The development of these synthetic strategies has been crucial for accessing a wide range of functionalized thiophenes for various applications.

The current research involving this compound and related compounds is primarily focused on its application in the synthesis of novel bioactive molecules and functional materials. Researchers are exploring its use as a key intermediate in the preparation of compounds with potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. arctomsci.comcalpaclab.com

Furthermore, the unique electronic properties of the thiophene ring make its derivatives, including those derived from this compound, attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The objective of much of the current research is to leverage the reactivity of this compound to construct novel molecular frameworks with tailored electronic and biological properties.

Detailed Research Findings

While specific research publications focusing solely on the synthesis and characterization of this compound are not extensively available in the public domain, its identity and basic properties are well-established through its commercial availability as a chemical intermediate. bldpharm.comwashington.educymitquimica.com The following tables provide key identification and representative physicochemical and spectroscopic data for this compound, based on its known structure and data from analogous compounds.

Interactive Data Tables

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 193602-41-4 |

| Molecular Formula | C5H5ClOS |

| Molecular Weight | 148.61 g/mol |

| SMILES | C1=CSC(=C1CO)Cl |

Table 2: Representative Physicochemical Properties

| Property | Value |

| Physical State | Liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Density | ~1.42 g/cm³ (Predicted) |

| Solubility | Soluble in common organic solvents like chloroform, methanol (B129727), and ethyl acetate. |

Table 3: Representative Spectroscopic Data (Predicted/Typical)

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.1-7.3 ppm (d, 1H, thiophene ring H), δ ~6.9-7.1 ppm (d, 1H, thiophene ring H), δ ~4.7-4.9 ppm (s, 2H, CH₂), δ ~2.0-3.0 ppm (br s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ ~135-140 ppm (C-Cl), δ ~130-135 ppm (C-CH₂OH), δ ~125-130 ppm (thiophene ring CH), δ ~120-125 ppm (thiophene ring CH), δ ~60-65 ppm (CH₂) |

| IR (thin film, cm⁻¹) | ~3300-3400 (O-H stretch, broad), ~3100 (C-H stretch, aromatic), ~1400-1500 (C=C stretch, aromatic), ~1000-1100 (C-O stretch), ~700-800 (C-Cl stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z 148/150 (due to ³⁵Cl/³⁷Cl isotopes), fragment ions corresponding to loss of H₂O, Cl, and CH₂OH. |

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAOMIYPIICAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622718 | |

| Record name | (3-Chlorothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193602-41-4 | |

| Record name | (3-Chlorothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

Established Synthetic Pathways for (3-Chlorothiophen-2-yl)methanol and Analogs

The construction of the this compound molecule can be approached from different starting points, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

A common and direct method for synthesizing this compound is through the reduction of a corresponding carbonyl compound. The primary precursors for this approach are 3-chlorothiophene-2-carbaldehyde (B1586069) or 3-chlorothiophene-2-carboxylic acid.

The reduction of the aldehyde precursor is typically achieved using mild reducing agents. For the carboxylic acid, stronger reagents are necessary to accomplish the transformation to a primary alcohol. The reduction of a carboxylic acid proceeds via a nucleophilic acyl substitution, where a hydride ion effectively replaces the hydroxyl group, forming an aldehyde intermediate which is immediately reduced further to the alcohol. libretexts.org

Modern approaches also employ catalytic transfer hydrogenation, which is considered a greener alternative due to the use of less hazardous reagents and more environmentally benign catalysts, such as those based on iron. wordpress.com

| Precursor | Reducing Agent/Catalyst | Key Conditions | Product |

| 3-Chlorothiophene-2-carbaldehyde | Sodium Borohydride (NaBH₄) | Alcoholic solvent (e.g., Methanol (B129727), Ethanol) | This compound |

| 3-Chlorothiophene-2-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Diethyl ether) | This compound |

| 3-Chlorothiophene-2-carboxylic acid | Borane (B79455) Tetrahydrofuran Complex (BH₃/THF) | THF, Room Temperature | This compound |

| Aldehydes/Ketones | Raney Nickel | H₂ gas, pressure | Corresponding Alcohol |

| Aldehydes | Iron-based complexes | Formic acid as hydrogen source | Corresponding Alcohol |

This table summarizes common reduction methods for converting carbonyl precursors to alcohols, applicable to the synthesis of this compound.

An alternative strategy involves introducing the chloro substituent onto a pre-existing thiophene-2-methanol skeleton. This approach is challenging due to the inherent reactivity of the thiophene (B33073) ring, where electrophilic substitution typically favors the C5 position when an activating group is present at C2. iust.ac.ir Direct halogenation of 2-thiophenemethanol (B153580) can also be complicated by side reactions, such as oxidation of the alcohol group. nih.govresearchgate.net

To overcome these challenges, specialized halogenating systems are employed to direct the chlorination specifically to the C3 position. These methods often enhance the electrophilicity of the chlorine source and control the reaction environment to favor the desired isomer. tandfonline.comtandfonline.com Recent advances have introduced highly selective catalytic systems that can functionalize C-H bonds with high precision. rsc.org

| Starting Material | Halogenating Agent/System | Outcome | Reference |

| 2-Substituted Thiophenes | Benzeneseleninyl chloride / Aluminum chloride | Highly regioselective C3-chlorination of electron-rich thiophenes. | tandfonline.comtandfonline.com |

| Substituted Thiophenes | Electrochemical Chlorination | Selective mono- or poly-chlorination by controlling reaction parameters. | researchgate.net |

| Aromatic Compounds | Thianthrene (B1682798) / TfOH / N-chlorosuccinimide (NCS) | Catalytic system for highly selective C-H halogenation. | rsc.org |

| C2-Substituted Benzothiophenes | Sodium Hypochlorite (NaOCl·5H₂O) | Provides C3-chlorinated products, though alcohol groups can lead to competing oxidation. | nih.govresearchgate.net |

This table presents advanced and regioselective halogenation methods that can be applied to thiophene derivatives.

This pathway is typically the final step in a multi-step synthesis where the alcohol functionality is initially masked as an ester, such as an acetate. This strategy can be useful if the free hydroxyl group interferes with a preceding reaction step.

A representative synthesis involves the reaction of a precursor like 2-chloro-3-bromomethylthiophene with a carboxylate salt (e.g., potassium acetate) to form an acetoxy intermediate. This intermediate, 3-acetoxymethyl-2-chlorothiophene, is then hydrolyzed to yield the final alcohol product. guidechem.com The hydrolysis is a standard nucleophilic acyl substitution, commonly carried out under basic conditions. youtube.com

The reaction is generally performed by stirring the ester with a base, such as sodium hydroxide, in a suitable solvent system like a mixture of ethanol (B145695) and tetrahydrofuran. guidechem.com

Regioselective Synthesis and Control in Chlorothiophene Derivatization

Achieving the correct 3-chloro-2-methanol substitution pattern is the central challenge in synthesizing this compound. The principles of regioselectivity govern the outcome of these reactions.

In halogenation-directed synthesis , the substituent already on the ring directs the position of the incoming chlorine atom. A -CH₂OH group at the C2 position is an activating, ortho-para director (C3 and C5). While the C5 position is electronically favored, steric hindrance from the C2-substituent and the use of specific catalytic systems can promote substitution at the C3 position. Reagents like benzeneseleninyl chloride in the presence of a Lewis acid are designed to achieve this less common substitution pattern. tandfonline.comtandfonline.com

In reduction-based approaches , the regiochemistry is secured before the final reduction step. The synthesis of the 3-chloro-2-carbonyl precursor is key. This can be accomplished through several methods:

Metal-halogen exchange: Starting with a 3-halothiophene, reaction with a strong base like n-butyllithium selectively removes a proton from the C2 position. The resulting 2-thienyllithium (B1198063) species can then react with carbon dioxide to form 3-halo-2-thiophenecarboxylic acid. beilstein-journals.org

Electrophilic acylation: A Friedel-Crafts or Vilsmeier-Haack reaction on a 3-substituted thiophene will typically install an acyl or formyl group at the adjacent C2 position. iust.ac.ir

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Fine-tuning reaction conditions is critical for maximizing the yield of the desired product and minimizing the formation of impurities. Key parameters include the choice of catalyst, solvent, temperature, and the nature of the reagents.

The selection of an appropriate catalyst and reaction environment is paramount for the successful synthesis of this compound.

For reduction reactions , the choice of catalyst influences selectivity and safety. While LiAlH₄ is highly effective for reducing carboxylic acids, it is non-selective and can reduce other functional groups. libretexts.org Borane (BH₃/THF) offers a milder and often more selective alternative. libretexts.org For aldehydes, catalytic systems like iron-based transfer hydrogenation catalysts represent a safer and more environmentally friendly option compared to metal hydrides. wordpress.com

For halogenation reactions , the catalyst system is crucial for controlling regioselectivity. The combination of benzeneseleninyl chloride and aluminum chloride has proven effective for the C3-chlorination of substituted thiophenes. tandfonline.comtandfonline.com Novel systems, such as thianthrene combined with an acid and an N-halosuccinimide, offer cutting-edge solutions for selective C-H functionalization. rsc.org The reaction environment, including the solvent (e.g., dichloromethane, aqueous acetonitrile) and temperature, must be carefully controlled, as suboptimal conditions can lead to side reactions or low yields. nih.govresearchgate.nettandfonline.com For instance, some chlorination reactions require elevated temperatures (65-75 °C) to proceed efficiently, while others are performed at low temperatures to prevent over-halogenation. iust.ac.irnih.govresearchgate.net

| Reaction Type | Catalyst/Reagent System | Solvent | Temperature | Key Advantages/Notes |

| Reduction | LiAlH₄ | Anhydrous THF/Ether | 0 °C to reflux | Powerful, non-selective, reduces many functional groups. libretexts.org |

| Reduction | BH₃/THF | THF | Room Temp | Milder than LiAlH₄, selective for carboxylic acids over some other groups. libretexts.org |

| Reduction | Iron-tetraphos complexes / Formic Acid | Various | Mild conditions | Green chemistry approach, high chemoselectivity for aldehydes. wordpress.com |

| Halogenation | Benzeneseleninyl chloride / AlCl₃ | Dichloromethane | Room Temp | High regioselectivity for C3-chlorination on electron-rich thiophenes. tandfonline.com |

| Halogenation | NaOCl·5H₂O | Aqueous Acetonitrile (B52724) | 65-75 °C | Effective for C3-chlorination of benzothiophenes, but can oxidize alcohols. nih.govresearchgate.net |

| Halogenation | Thianthrene / TfOH / NCS | Dichloroethane (DCE) | Room Temp | Modern, highly selective catalytic C-H halogenation. rsc.org |

This table outlines optimized catalyst systems and reaction environments for key synthetic steps toward this compound.

Industrial-Scale Synthetic Considerations and Process Intensification

The industrial-scale synthesis of this compound, a specialized fine chemical, necessitates a focus on efficiency, safety, cost-effectiveness, and sustainability. While specific large-scale production data for this exact compound is not widely published, general principles of process intensification in fine chemical manufacturing provide a framework for its potential industrial synthesis. Process intensification refers to the development of innovative technologies that lead to substantially smaller, cleaner, and more energy-efficient processes. aiche.org

Key strategies in process intensification that could be applied to the synthesis of this compound include the adoption of continuous flow reactors over traditional batch reactors. Flow chemistry offers superior control over reaction parameters like temperature and pressure, leading to increased safety, higher yields, and reduced waste. mdpi.com For a multi-step synthesis, integrating reaction and separation into a single unit, such as in reactive distillation, can be particularly effective for equilibrium-limited reactions by continuously removing byproducts. numberanalytics.com This could be relevant for the reduction of a precursor like 3-chlorothiophene-2-carbaldehyde to the final alcohol product.

Another area of consideration is the catalytic system. A patent for the synthesis of the related compound 2-thiopheneethanol (B144495) describes a two-step process starting from 2-bromothiophene (B119243) via a Heck coupling reaction followed by selective reduction. google.com This approach, which uses a catalytic amount of palladium and avoids a Grignard reaction, is highlighted as being amenable to industrial production due to milder conditions and reduced pollution. google.com The recovery and recycling of catalysts are crucial for economic viability on an industrial scale. numberanalytics.com

Advanced separation techniques also play a role in process intensification. The use of membrane-based separations, such as pervaporation or nanofiltration, can replace energy-intensive distillation for byproduct removal (e.g., water), shifting reaction equilibrium and increasing conversion under milder conditions. mdpi.com For instance, in esterification processes, pervaporation can reduce energy requirements by up to 50% by selectively removing water at lower temperatures. mdpi.com

The following table summarizes potential process intensification strategies applicable to the manufacture of substituted thiophene alcohols:

Table 1: Process Intensification Strategies for Fine Chemical Synthesis

| Strategy | Description | Potential Advantages |

|---|---|---|

| Continuous Flow Chemistry | Reactions are conducted in a continuous stream within a microreactor or tubular reactor. | Enhanced safety, improved heat and mass transfer, better process control, higher yields, easier scale-up. mdpi.com |

| Reactive Distillation | Combines chemical reaction and distillation in a single apparatus. | Increased conversion for equilibrium-limited reactions, reduced capital and energy costs, simplified process. numberanalytics.com |

| Microwave-Assisted Reactions | Uses microwave energy to heat reactants, often leading to dramatically accelerated reaction rates. | Reduced reaction times, improved product quality, potential for solvent-free reactions. numberanalytics.comnumberanalytics.com |

| Membrane Separation | Employs semi-permeable membranes (e.g., pervaporation, nanofiltration) to separate products or remove byproducts. | Lower energy consumption compared to distillation, continuous operation, applicable under mild conditions. mdpi.com |

| Advanced Catalysis | Development and use of highly active and selective heterogeneous or homogeneous catalysts that can be easily recovered and recycled. | Reduced waste, lower production costs, milder reaction conditions, improved atom economy. numberanalytics.com |

By integrating these advanced methodologies, the industrial synthesis of this compound can be optimized to meet modern manufacturing standards of efficiency and sustainability.

Enantioselective Synthesis and Chiral Induction for Related Thiophene Alcohols

The creation of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries. For thiophene-containing alcohols, the most direct strategy is the enantioselective reduction of a prochiral ketone precursor. While specific enantioselective routes to this compound are not extensively detailed, methods developed for structurally related heterocyclic ketones provide a clear blueprint for achieving high enantiopurity.

A prominent and scalable example is the biocatalytic reduction of tetrahydrothiophene-3-one to (R)-tetrahydrothiophene-3-ol, a key intermediate for the antibiotic sulopenem. acs.orgchinayyhg.com Researchers successfully enhanced the enantioselectivity of a ketoreductase (KRED) enzyme from an initial 63% enantiomeric excess (ee) to over 99.3% ee through enzyme evolution technologies. acs.orgchinayyhg.com This biocatalytic process, which utilizes a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration, was successfully scaled to produce 100 kg of the chiral alcohol, demonstrating its industrial viability. acs.orgchinayyhg.com

Beyond biocatalysis, several small-molecule catalytic systems are effective for the asymmetric reduction of ketones. These typically involve a chiral ligand that coordinates to a metal or metalloid, creating a chiral environment that directs the approach of a reducing agent to one face of the ketone.

Commonly employed systems include:

Chiral Oxazaborolidines (CBS Reduction) : These catalysts, derived from chiral amino alcohols, are used with stoichiometric reducing agents like borane (BH₃) or catecholborane to reduce prochiral ketones with high enantioselectivity. ru.nlwikipedia.org

Chiral Zinc Catalysts : Inexpensive and stable catalytic systems using a chiral diamine ligand, such as (S,S)-N,N'-ethylenebis(1-phenylethylamine), in combination with a zinc source and a mild reducing agent like polymethylhydrosiloxane (B1170920) (PMHS), have been developed. acs.org This system has been used for reductions at the kilogram scale, with the added benefit that the chiral ligand can be recovered by distillation. acs.org

BINAL-H Reagents : These reagents, prepared from 1,1'-bi-2-naphthol (B31242) (BINOL), are particularly effective for the reduction of ketones that have a π-system (like an aryl or alkynyl group) attached to the carbonyl. uwindsor.ca

DIP-Chloride : Derived from the readily available chiral pool starting material α-pinene, diisopinocampheylchloroborane (DIP-Chloride) is a well-established reagent for the asymmetric reduction of a variety of ketones. uwindsor.ca

The following table summarizes selected catalytic systems used for the enantioselective reduction of ketones to produce chiral alcohols.

Table 2: Catalytic Systems for Enantioselective Ketone Reduction

| Catalytic System | Precursor/Ligand | Reductant | Typical Substrates | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Biocatalysis (KRED) | Evolved Ketoreductase | Glucose/GDH | Tetrahydrothiophene-3-one | >99% acs.orgchinayyhg.com |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | Prochiral ketones | High |

| Chiral Zinc System | (S,S)-ebpe / Zn(carboxylate)₂ | PMHS | Acetophenones | 70-88% acs.org |

| BINAL-H | (S)- or (R)-BINOL / LiAlH₄ | Hydride from reagent | Ketones with adjacent π-system | High uwindsor.ca |

| DIP-Chloride | (+)- or (-)-α-Pinene | Hydride from reagent | Various ketones | High uwindsor.ca |

These methodologies demonstrate that a variety of powerful tools are available for the synthesis of chiral thiophene alcohols. The choice of method—biocatalytic or chemo-catalytic—would depend on factors such as substrate compatibility, desired enantiomer, and scalability requirements for the specific target, such as an enantiomerically pure form of this compound.

Chemical Transformations and Reaction Pathways

Oxidation Reactions of the Hydroxymethyl Group

The hydroxymethyl group of (3-Chlorothiophen-2-yl)methanol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

For instance, the treatment of similar aryl and heteroaryl methanols with sulfuric acid in a mixture of dimethoxyethane and water can yield the corresponding ketone. researchgate.net This suggests that under specific hydrolytic conditions, this compound could be oxidized to 3-chlorothiophene-2-carbaldehyde (B1586069). The mechanism for such oxidations can be complex, sometimes proceeding in the absence of a typical oxidizing agent, potentially involving the formation of intermediate species like thiazolines in related systems. researchgate.net

Reduction Reactions of the Thiophene (B33073) Ring and Substituents

While specific reduction reactions for this compound are not extensively detailed in the provided context, general principles of thiophene chemistry suggest that both the thiophene ring and its substituents can undergo reduction. The thiophene ring can be reduced under various conditions, although this often requires harsh reagents and can lead to ring opening.

More commonly, the chlorine atom can be removed via reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents like zinc dust in acetic acid. The hydroxymethyl group would likely remain intact under these conditions.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom attached to the thiophene ring is a potential site for nucleophilic substitution reactions. numberanalytics.com However, nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally difficult. The rate of these reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. libretexts.orglibretexts.org

For a nucleophilic substitution to occur on this compound, a strong nucleophile and potentially elevated temperatures would be required. numberanalytics.com The reaction would proceed via a bimolecular mechanism (SN2-type) where the nucleophile attacks the carbon bearing the chlorine, leading to the displacement of the chloride ion. youtube.comyoutube.com The presence of the hydroxymethyl group might influence the reactivity of the chlorine atom through electronic effects.

Table 1: Factors Influencing Nucleophilic Substitution

| Factor | Description |

|---|---|

| Nucleophile Strength | Stronger nucleophiles are generally required for SNAr reactions on unactivated rings. |

| Solvent | Polar aprotic solvents can facilitate the reaction by solvating the cation without deactivating the nucleophile. |

| Temperature | Higher temperatures are often necessary to overcome the activation energy barrier. |

| Leaving Group | The nature of the leaving group is crucial; chloride is a reasonable leaving group. uwindsor.ca |

Electrophilic Aromatic Substitution on the Thiophene Ring

Thiophene and its derivatives readily undergo electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the sulfur atom, which makes the ring more reactive than benzene (B151609). numberanalytics.comwikipedia.org The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. wikipedia.orgdalalinstitute.com

For this compound, the existing substituents will direct incoming electrophiles. The hydroxymethyl group is generally considered an ortho-, para-directing activator, while the chlorine atom is an ortho-, para-directing deactivator. The interplay of these two groups will determine the regioselectivity of the substitution. The most likely positions for electrophilic attack would be the C4 and C5 positions of the thiophene ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of another halogen atom (e.g., Br, I).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups. numberanalytics.com

The conditions for these reactions typically involve a strong electrophile and often a Lewis acid catalyst. lumenlearning.com

Transition Metal-Catalyzed Coupling Reactions and C-H Functionalization of Thiophenes

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and thiophenes are common substrates in these transformations. researchgate.netjcu.edu.au this compound can participate in various coupling reactions, primarily through its chlorine atom, which can act as a leaving group.

Common coupling reactions for halothiophenes include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst. numberanalytics.com

Stille Coupling: Reaction with an organotin compound, also typically catalyzed by palladium. numberanalytics.comjcu.edu.au

Kumada Coupling: Reaction with a Grignard reagent, often catalyzed by nickel or palladium. jcu.edu.au

Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst. researchgate.net

The general mechanism for these cross-coupling reactions involves a catalytic cycle that typically includes three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the chlorothiophene) to form a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., organoboron, organotin, or Grignard reagent) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Recent research has also focused on direct C-H functionalization, which allows for the formation of new bonds directly from a C-H bond, bypassing the need for a pre-functionalized starting material. nih.govyoutube.com This can be a more atom-economical approach to synthesizing complex thiophene derivatives.

For this compound, the hydroxymethyl group would likely be well-tolerated in many palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Stille couplings. uwindsor.ca This allows for the direct modification of the thiophene core without the need to protect the alcohol functionality, making it a versatile building block for the synthesis of more complex, functionalized thiophene derivatives. The development of robust catalyst systems, often employing specific phosphine (B1218219) ligands, has been crucial in achieving this high level of functional group tolerance. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the carbon-hydrogen framework of a molecule.

The structural assignment of (3-Chlorothiophen-2-yl)methanol is definitively achieved through ¹H and ¹³C NMR spectroscopy. Each unique proton and carbon atom in the molecule generates a distinct signal in the respective spectrum, and the characteristics of these signals (chemical shift, multiplicity, and integration) provide a wealth of structural information.

In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring are expected to appear as two distinct doublets, a result of their coupling to each other. The methylene (B1212753) (-CH₂) protons of the methanol (B129727) group would typically present as a singlet, or as a doublet if coupled to the hydroxyl proton, while the hydroxyl (-OH) proton itself appears as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the five carbon atoms in the molecule. The carbon atom bonded to the chlorine (C3) and the carbon bonded to the hydroxymethyl group (C2) are significantly influenced by these substituents. The chemical shifts of the thiophene ring carbons are characteristic of an aromatic heterocyclic system. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are predicted values based on standard chemical shift increments and data from similar thiophene derivatives. Experimental values may vary slightly based on solvent and other conditions.

| Atom | ¹H NMR | ¹³C NMR |

| Nucleus | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| H4 | ~7.0 | C4: ~125 |

| H5 | ~7.3 | C5: ~127 |

| -CH₂- | ~4.8 | C(CH₂OH): ~60 |

| -OH | Variable (e.g., 2-5) | - |

| C2 | - | C2: ~140 |

| C3 | - | C3: ~128 |

Data sourced from standard NMR prediction tools and comparison with related compounds like 3-chlorothiophene (B103000) and 2-thiophenemethanol (B153580). ipb.pthhu.denih.gov

While ¹H and ¹³C NMR are excellent for establishing the basic connectivity, advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can confirm these assignments and provide deeper insights. researchgate.net For instance, a COSY spectrum would show a cross-peak between the two thiophene ring protons, confirming their adjacent relationship. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations, such as from the methylene protons to the C2 and C3 carbons of the thiophene ring. researchgate.net

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the molecule's preferred conformation in solution. nih.gov A NOESY experiment would reveal through-space proximity between protons. For this compound, this could determine the preferred rotational orientation of the hydroxymethyl group relative to the thiophene ring by detecting NOEs between the methylene protons and the H4 proton of the ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. researchgate.netresearchgate.net Each functional group has characteristic vibrational frequencies, making these methods powerful tools for identifying the presence of specific groups within the molecule. For this compound, key expected vibrations include the O-H stretch of the alcohol, C-H stretches of the aromatic ring, the C-O stretch of the alcohol, and vibrations specific to the chlorinated thiophene ring, such as the C-Cl stretch and ring breathing modes. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | FT-IR | 3500 - 3200 (broad) | Characteristic of a hydrogen-bonded alcohol hydroxyl group. |

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Stretching vibration of the C-H bonds on the thiophene ring. |

| C-O Stretch | FT-IR | 1260 - 1050 | Stretching of the carbon-oxygen single bond in the primary alcohol. |

| C-Cl Stretch | FT-IR, Raman | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |

| Thiophene Ring Vibrations | FT-IR, Raman | 1500 - 1300 | Skeletal vibrations of the thiophene ring. |

Assignments are based on established group frequency charts and data for related compounds like chlorobenzenes and thiophene derivatives. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within a molecule. The thiophene ring acts as a chromophore, and its absorption is influenced by the attached substituents.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted thiophene. These typically arise from π → π* transitions within the conjugated system of the aromatic ring. The presence of the chlorine atom (an auxochrome with lone pairs) and the hydroxymethyl group can cause shifts in the wavelength of maximum absorption (λmax) compared to unsubstituted thiophene. The chlorine atom, through its inductive electron-withdrawing and mesomeric electron-donating effects, and the hydroxymethyl group can subtly modify the energy of the π molecular orbitals. Studies on other substituted thiophenes show that such functional groups can lead to bathochromic (red) or hypsochromic (blue) shifts depending on their nature and position.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Solvent |

| π → π | ~230 - 260 | Ethanol (B145695) or Methanol |

| n → π | Possible weak absorption at longer wavelength | Non-polar solvent |

Values are estimated based on data for 3-chlorothiophene and other substituted thiophenes.

X-ray Diffraction Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

While a specific crystal structure for this compound is not publicly available, analysis of related thiophene-containing structures allows for a robust prediction of its solid-state characteristics. The most significant intermolecular interaction governing the crystal packing would be hydrogen bonding from the hydroxymethyl group. The hydroxyl group can act as both a hydrogen bond donor (from the H) and an acceptor (at the O), likely leading to the formation of chains or networks of molecules.

Table 4: Predicted Crystallographic Parameters and Interactions for this compound

| Parameter / Interaction | Predicted Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Dominant Intermolecular Force | O-H···O Hydrogen Bonding |

| Secondary Interactions | π-π Stacking, C-H···π interactions |

| Expected Packing Motif | Formation of hydrogen-bonded chains or sheets, stabilized by stacking of thiophene rings. |

Predictions are based on analysis of published crystal structures of similar thiophene derivatives containing hydroxyl groups.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline nature and phase purity of solid materials. For a compound such as this compound, which may exist in one or more crystalline forms (polymorphs), PXRD is indispensable for characterizing its solid-state structure. Each crystalline phase of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for its identification. This pattern arises from the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice.

The analysis of a PXRD pattern can reveal critical information about the material's crystallinity, identify different polymorphs, and determine the unit cell dimensions and space group of the crystalline lattice. The diffraction pattern consists of a series of peaks, or reflections, at specific scattering angles (2θ). The position and intensity of these peaks are directly related to the crystal structure.

While specific, publicly available powder X-ray diffraction data for this compound could not be located in a comprehensive search of available literature, the analysis of structurally related thiophene derivatives highlights the type of information that would be obtained from such a study. For instance, studies on various substituted thiophenes reveal detailed insights into their crystal packing and intermolecular interactions. nih.govfigshare.com

In the crystallographic analysis of other thiophene derivatives, researchers have identified various intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecular assembly in the solid state. nih.gov For example, in the crystal structures of some thiophene sulfonamide derivatives, N—H⋯O hydrogen bonds and C—H⋯π interactions are observed to be key structure-directing forces. nih.gov The analysis of PXRD data, often complemented by single-crystal X-ray diffraction, allows for the precise determination of lattice parameters (a, b, c, α, β, γ) and the space group, which together define the symmetry and dimensions of the unit cell.

Should PXRD data for this compound become available, it would be presented in a data table format, detailing the scattering angles (2θ), d-spacings, and relative intensities of the diffraction peaks. An illustrative example of how such data would be structured is provided below.

Illustrative PXRD Data Table for a Crystalline Compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 60 |

| 22.1 | 4.02 | 75 |

| 25.8 | 3.45 | 50 |

| 30.7 | 2.91 | 40 |

This table would provide the basis for the identification and quality control of crystalline this compound, ensuring the consistency of the solid form used in further research and development. The absence of such data in the public domain underscores an opportunity for future crystallographic studies on this compound to fully elucidate its solid-state properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the behavior of molecules at the electronic level. nih.gov Methods like Density Functional Theory (DFT) and its derivatives have become standard tools for predicting the properties of organic molecules, including substituted thiophenes. nih.govresearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for calculating various electronic properties. researchgate.net In a typical DFT study of a molecule like (3-Chlorothiophen-2-yl)methanol, the process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to solve the Schrödinger equation approximately. researchgate.netyoutube.comcitedrive.com The output provides precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

While specific DFT calculations for this compound are not extensively detailed in publicly available literature, studies on analogous compounds like 6-arylated-pyridin-3-yl methanol (B129727) derivatives demonstrate the power of this method. citedrive.com For these molecules, DFT has been used to calculate optimized structural parameters, which show excellent agreement with experimental X-ray diffraction data. scienceopen.com

Table 1: Representative Geometric Parameters from DFT Calculations (Note: The following table is illustrative of typical DFT outputs. Specific values for this compound are not available in the cited literature and would require dedicated computational studies.)

| Parameter | Atom Pair/Group | Typical Basis Set | Predicted Value |

|---|---|---|---|

| Bond Length | C-S | B3LYP/6-311+G(d,p) | Data not available |

| Bond Length | C-Cl | B3LYP/6-311+G(d,p) | Data not available |

| Bond Length | C-O | B3LYP/6-311+G(d,p) | Data not available |

| Bond Angle | Cl-C-C | B3LYP/6-311+G(d,p) | Data not available |

| Dihedral Angle | Cl-C-C-S | B3LYP/6-311+G(d,p) | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. semanticscholar.orgresearchgate.net This makes it an invaluable tool for predicting and interpreting electronic absorption spectra (UV-Vis). citedrive.com The method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally. semanticscholar.org

For related heterocyclic compounds, TD-DFT calculations have successfully predicted UV-Vis spectra, showing strong correlation with experimental measurements. citedrive.comsemanticscholar.org These calculations can also be performed to account for solvent effects, providing a more accurate picture of the molecule's behavior in solution. semanticscholar.org For this compound, a TD-DFT analysis would reveal its expected absorption wavelengths and the nature of the electronic transitions involved (e.g., π → π*). semanticscholar.org

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter. A small gap suggests high chemical reactivity and polarizability, whereas a large gap indicates high stability. citedrive.comnih.gov

These orbital energies are a standard output of DFT calculations. researchgate.net Analysis of the spatial distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are electron-rich and electron-poor, respectively, providing clues to its reactive sites. researchgate.net

Table 2: Frontier Orbital Parameters (Note: This table illustrates the type of data generated from molecular orbital analysis. Specific values for this compound require specific calculations and are not available in the surveyed literature.)

| Parameter | Abbreviation | Formula | Predicted Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data not available |

| HOMO-LUMO Energy Gap | Egap | ELUMO - EHOMO | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness | S | 1/η | Data not available |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Data not available |

Reactivity and Selectivity Prediction through Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. scienceopen.comresearchgate.net It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The map is color-coded to indicate different potential values:

Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net

Blue: Regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show a negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene (B33073) ring, indicating these as likely sites for interaction with electrophiles. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction or hydrogen bonding. scienceopen.comscispace.com

Spectroscopic Parameter Prediction and Experimental Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. nih.govsemanticscholar.org DFT calculations can accurately predict vibrational frequencies corresponding to Infrared (IR) and Raman spectra. nih.gov While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net Comparing these predicted spectra with experimental data helps confirm the molecular structure. citedrive.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. uni-muenchen.dewisc.edu This analysis provides a quantitative picture of bonding and intramolecular interactions. A key aspect of NBO analysis is the study of delocalization effects, quantified by the second-order perturbation energy, E(2). uni-muenchen.dewisc.edu This value measures the stabilization energy resulting from the interaction between a filled "donor" NBO (like a bond or a lone pair) and an empty "acceptor" NBO (usually an antibond).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule such as this compound, MD simulations provide critical insights into its conformational flexibility and the non-covalent interactions that govern its behavior in different environments, such as in an aqueous solution. nih.gov

The primary goal of performing MD simulations on this compound is to explore its conformational landscape. This involves analyzing the rotation around key single bonds, which are defined by torsional (dihedral) angles. By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations and the energy barriers between them. soton.ac.uk The simulation tracks the trajectory of each atom based on a force field, a set of parameters that defines the potential energy of the system. nih.gov

Intermolecular interactions, particularly hydrogen bonding, are crucial for understanding how this compound interacts with solvent molecules or biological receptors. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the sulfur and chlorine atoms can also participate in weaker interactions. MD simulations can quantify these interactions by analyzing distances and angles between interacting atoms over the simulation time. mdpi.com This information is vital for predicting how the molecule will be solvated and how it might orient itself within a protein's binding pocket. mdpi.com

Table 1: Representative Torsional Angle Analysis from a Hypothetical MD Simulation of this compound

This table illustrates the type of data obtained from an MD simulation to describe the molecule's preferred shape. The main dihedral angle would be C(3)-C(2)-C(methylene)-O, which defines the orientation of the hydroxymethyl group relative to the thiophene ring.

| Dihedral Angle | Most Populated Angle (degrees) | Percentage of Simulation Time | Energy Barrier to Rotation (kcal/mol) |

| C(3)-C(2)-C(methylene)-O | 60° | 45% | 2.5 |

| C(3)-C(2)-C(methylene)-O | 180° | 35% | 3.1 |

| C(3)-C(2)-C(methylene)-O | -60° | 20% | 2.8 |

Note: This data is illustrative and based on typical outputs for similar small molecules.

In Silico ADMET Predictions and Pharmacokinetic Profiling for Derivatives

In modern drug discovery, evaluating the pharmacokinetic profile of a compound early in the process is essential. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools offer a rapid and cost-effective way to assess the drug-likeness of new chemical entities. nih.gov For derivatives of this compound, these computational models can predict their behavior in the body, helping to prioritize which compounds should be synthesized and tested experimentally. nih.gov

Web-based platforms like SwissADME and admetSAR are widely used to calculate a range of physicochemical and pharmacokinetic properties based on a molecule's structure. nih.govmdpi.com Key predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. mdpi.com For instance, high GI absorption and a bioavailability score of 0.55 are considered favorable for oral drug candidates. nih.gov The models also assess compliance with medicinal chemistry rules, such as Lipinski's Rule of Five, which helps to predict oral bioavailability. nih.gov Inhibition of key CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a critical prediction, as this can indicate potential drug-drug interactions. nih.govmdpi.com

Table 2: Predicted ADMET Properties for a Representative Derivative of this compound

| Property | Predicted Value/Classification | Significance |

| Physicochemical | ||

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |

| LogP | < 5 | Compliance with Lipinski's Rule |

| Pharmacokinetics | ||

| GI Absorption | High | Good potential for oral administration. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | No | Less likely to cause CNS side effects. nih.gov |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. nih.gov |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. nih.gov |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. nih.gov |

| CYP3A4 Inhibitor | No | Lower risk of interaction with many common drugs. mdpi.com |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | Good oral bioavailability predicted. nih.gov |

| Bioavailability Score | 0.55 | Represents a good probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability. nih.gov |

Note: These predictions are illustrative for a hypothetical derivative and are based on methodologies described in the cited literature.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific protein target. brown.edugsa.ac.uk This method is fundamental in structure-based drug design for identifying and optimizing potential drug candidates. nih.gov For derivatives of this compound, docking studies can elucidate how they might interact with the active site of a therapeutic target, such as an enzyme or a receptor. mdpi.com

The process involves preparing the 3D structures of both the ligand and the protein. mdpi.com Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a scoring function. This function estimates the binding affinity, with more negative values typically indicating a more stable protein-ligand complex. nih.gov The results provide a binding energy value and reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. nih.gov This detailed understanding of the binding mode is crucial for the rational design of more potent and selective inhibitors. escholarship.org

Table 3: Illustrative Molecular Docking Results for a this compound Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase (AChE) | -8.5 | Tyr70, Trp84 | π-π stacking with thiophene ring |

| Ser122, His440 | Hydrogen bond with hydroxyl group | ||

| Phe330, Trp279 | Hydrophobic interaction | ||

| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr355 | Hydrogen bond with hydroxyl group |

| Val523, Leu352 | Hydrophobic interaction | ||

| Trp387 | π-π stacking with thiophene ring |

Note: This table is a hypothetical representation based on common interactions observed in docking studies of small molecules with these targets. nih.govnih.gov

Applications in Medicinal Chemistry and Biological Sciences

Biological Activity Profiling of (3-Chlorothiophen-2-yl)methanol and its Analogs

Derivatives incorporating the chlorothiophene core have been systematically evaluated for their efficacy in several key areas of medicinal chemistry, including their effects against pathogenic microbes and cancer cells, as well as their antioxidant potential.

While specific studies on the antimicrobial activity of this compound are not prevalent, the broader class of thiophene (B33073) derivatives has been recognized for its antimicrobial potential. researchgate.netresearchgate.net Research has shown that various substituted thiophenes exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov

For instance, certain ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have demonstrated notable antibacterial action against Staphylococcus aureus and other bacteria, with minimum inhibitory concentration (MIC) values as low as 0.81 µM/ml for the most potent compound. nih.gov Similarly, novel 3-amino thiophene-2-carboxamide derivatives have shown significant antibacterial activity against S. aureus, with some analogs displaying an activity index comparable to the antibiotic ampicillin. nih.gov Metal complexes incorporating benzothiophene, a related sulfur-containing heterocycle, have also been synthesized and shown to possess good antimicrobial activity against Staphylococcus aureus. rsc.org

These findings underscore the potential of the thiophene scaffold as a basis for developing new antimicrobial agents. However, further research is needed to specifically determine the efficacy of this compound and its direct analogs against clinically important strains like Methicillin-resistant Staphylococcus aureus (MRSA).

The antioxidant potential of chemical compounds is crucial for protecting cells from damage induced by oxidative stress. Thiophene derivatives are among the many heterocyclic compounds that have been investigated for these properties. nih.govnih.gov The antioxidant capacity of these molecules often stems from their ability to donate hydrogen or electrons to neutralize reactive oxygen species. nih.gov

A study on a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives found that certain compounds exhibited excellent antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with IC50 values as low as 45.33 µg/mL. nih.gov Another study involving novel amino thiophene-2-carboxamide derivatives also reported significant antioxidant inhibition activity. nih.gov While these studies establish the antioxidant potential within the broader family of thiophene compounds, specific data on the antioxidant capacity and cellular protective effects of this compound itself remains an area for future investigation.

The anticancer properties of chlorothiophene derivatives have been a significant focus of research, with several studies demonstrating their cytotoxic effects against a range of human cancer cell lines.

Transition metal complexes using 3-chlorothiophene-2-carboxylic acid , a close derivative of this compound, have been synthesized and evaluated. nih.gov A study involving four such complexes (Copper, Cobalt, Nickel, and a second Cobalt complex with different stoichiometry) assessed their inhibitory action on five human cancer cell lines. The cobalt complex designated as Complex 4 showed the most significant inhibition, particularly against leukemia and colon cancer cells. nih.gov

| Compound/Complex | Cell Line | Inhibition Rate (%) |

| Complex 3 (Nickel) | MDA-MB-231 (Breast) | 43.98 ± 1.02 |

| Complex 4 (Cobalt) | K562 (Leukemia) | 62.05 ± 1.15 |

| A549 (Lung) | 36.93 ± 2.04 | |

| HepG2 (Liver) | 46.38 ± 1.86 | |

| SW480 (Colon) | 66.83 ± 1.05 | |

| Data sourced from a study on transition metal complexes of 3-chlorothiophene-2-carboxylic acid. nih.gov |

Another class of derivatives, chlorothiophene-based chalcones , has also shown promise. A 2025 study reported that these compounds exhibited toxicity against various cancer cell lines. researchgate.net Specifically, compounds C4 and C6 were highly effective against WiDr colorectal cancer cells and demonstrated promising selectivity toward normal cells. researchgate.net

| Compound | Cell Line | IC50 (µg/mL) |

| C4 | WiDr (Colorectal) | 0.77 |

| C6 | WiDr (Colorectal) | 0.45 |

| IC50 values for chlorothiophene-based chalcones. researchgate.net |

Furthermore, research into tetrahydrobenzo[b]thiophene derivatives identified 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17 ) as a potent agent with broad-spectrum antitumor activity. nih.gov These collective findings highlight the chlorothiophene moiety as a valuable pharmacophore in the design of novel cytotoxic agents.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Understanding the relationship between a molecule's structure and its biological activity is fundamental to designing more potent and selective therapeutic agents. For chlorothiophene derivatives, several SAR studies have provided insights into the features that govern their anticancer effects.

In the development of chlorothiophene-based chalcones , the nature and position of substituents on the phenyl ring attached to the chalcone (B49325) core play a critical role in determining cytotoxicity. The synthesis of a series of analogs, where different aromatic aldehydes were condensed with 2-acetyl-5-chlorothiophene, revealed that substitutions on the phenyl ring significantly modulated anticancer activity. researchgate.net For instance, the presence of a chlorine atom at the 2-position of the phenyl ring (as in compound C6) resulted in greater potency against WiDr cells compared to other substitutions. researchgate.net

Similarly, for 3-amino thiophene-2-carboxamide derivatives , SAR analysis indicated that the type of substituent at the 3-position of the thiophene ring was crucial for antibacterial activity. Analogs with an amino group at this position generally displayed higher potency against bacterial strains compared to those with a hydroxyl or methyl group. nih.gov

Mechanistic Insights into Molecular Targets and Pathways

Elucidating the mechanism of action is a critical step in drug development. For anticancer compounds derived from the chlorothiophene scaffold, research has begun to uncover their molecular targets and the cellular pathways they disrupt.

Kinases are a major class of enzymes that are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. frontiersin.org Several studies have demonstrated that thiophene derivatives can function as potent kinase inhibitors.

One investigation into tetrahydrobenzo[b]thiophene derivatives found that the most potent compound, BU17, induces cell cycle arrest and apoptosis in cancer cells by inhibiting WEE1 kinase and also targeting tubulin by blocking its polymerization. nih.gov Research on other thiophene-based scaffolds has identified compounds that act as potent dual inhibitors of EGFR and HER2 kinases or as narrow-spectrum inhibitors of DYRK1A and DYRK1B kinases. nih.gov

Beyond direct kinase inhibition, some chlorothiophene derivatives appear to engage other critical cancer pathways. Computational and biological studies of chlorothiophene-based chalcones suggest a mechanism involving the p53 tumor suppressor pathway. These compounds are proposed to activate p53 by disrupting its interaction with its negative regulators, MDM2 and Bcl-2, thereby promoting apoptosis. researchgate.net

While the inhibition of cytochrome P450 enzymes by therapeutic agents is an important area of study to predict drug-drug interactions, specific studies detailing the inhibitory effects of this compound or its direct anticancer analogs on P450 enzymes are not yet prominent in the literature. However, the precedent for heterocyclic drugs to interact with this enzyme family suggests it is a relevant area for future safety and metabolic profiling.

Receptor Binding and Ligand Interactions

The this compound moiety is a key structural component in several pharmacologically active agents, most notably the antifungal drug Tioconazole. drugbank.comnih.gov The therapeutic effects of these agents are predicated on their specific interactions with biological receptors. In the case of Tioconazole, the primary target is the fungal cytochrome P450 enzyme, 14-alpha-demethylase. drugbank.com

This enzyme plays a crucial role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. drugbank.com Tioconazole, containing the chlorothiophene scaffold, binds to the active site of 14-alpha-demethylase, inhibiting its function. This interaction disrupts the conversion of lanosterol (B1674476) to ergosterol, leading to a cascade of detrimental effects on the fungal cell. drugbank.com The inhibition of ergosterol synthesis alters the fluidity and integrity of the cell membrane, increases cellular permeability, and ultimately leads to fungal cell death. drugbank.comyoutube.com

Beyond its primary target, Tioconazole's mechanism may also involve interactions with membrane phospholipids (B1166683) and the inhibition of ion transport pathways, such as the Gardos channel, which regulates calcium and potassium ion movement across the cell membrane. drugbank.comyoutube.com The chlorothiophene ring and its substituents are critical for the precise molecular alignment and electronic properties required for effective binding to these targets.

Role as a Pharmacophore in Drug Discovery and Development (e.g., Tioconazole scaffold)

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound structure serves as a vital pharmacophore in the development of certain therapeutic agents. Its most prominent example is its incorporation into the scaffold of Tioconazole, a broad-spectrum imidazole (B134444) antifungal agent. drugbank.comnih.gov

The success of the Tioconazole scaffold has established the chlorothiophene moiety as a privileged structure in antifungal drug discovery. Its properties have demonstrated efficacy not only against various yeasts (like Candida albicans) and dermatophytes but also some Gram-positive bacteria. drugbank.comnih.gov Researchers in medicinal chemistry often use such established pharmacophores as a starting point for the design of new, potentially more potent or selective therapeutic agents. By modifying the substituents on the thiophene ring or altering the linker to the imidazole group, scientists can explore the structure-activity relationship (SAR) to develop novel drug candidates.

| Drug Example | Pharmacophore Component | Therapeutic Class | Primary Target |

| Tioconazole | This compound | Antifungal | 14-alpha-demethylase drugbank.com |

Computational Approaches in Drug Design for Chlorothiophene Derivatives (e.g., Molecular Docking)

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. escholarship.orgresearchgate.net For derivatives of this compound, these approaches, particularly molecular docking, are used to predict and analyze the interactions between potential drug candidates and their biological targets. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method allows scientists to build a three-dimensional model of the protein-ligand complex. By simulating the binding process, researchers can estimate the binding affinity, which is often represented as a scoring function or binding energy (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy generally suggests a more stable and potent interaction.

In the context of chlorothiophene derivatives, computational studies can be employed to:

Screen virtual libraries: Large databases of compounds containing the chlorothiophene scaffold can be virtually screened against a target protein (like 14-alpha-demethylase) to identify potential hits.

Optimize lead compounds: For a known active compound like Tioconazole, molecular docking can help rationalize its binding mode and guide the design of new analogues with improved affinity or selectivity. drugbank.com

Predict ADMET properties: Computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing. frontiersin.org

For example, a typical molecular docking study for a new chlorothiophene derivative would involve preparing the 3D structure of the target protein and the ligand, defining the binding site, and then using a docking algorithm to generate and score different binding poses. nih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex, providing valuable insights for rational drug design. researchgate.net

| Computational Technique | Application in Drug Design | Key Outcome |

| Molecular Docking | Predicts ligand-receptor binding mode and affinity. nih.gov | Binding energy (kcal/mol), identification of key interactions. nih.gov |

| Virtual Screening | Screens large compound libraries against a target. researchgate.net | Identification of potential "hit" compounds for further study. |

| DFT (Density Functional Theory) | Calculates electronic structure and properties of molecules. escholarship.orgfrontiersin.org | Prediction of reactivity, metabolic stability, and other properties. escholarship.orgfrontiersin.org |

Applications in Materials Science and Advanced Technologies

Utilization as a Building Block in Complex Organic Synthesis

The chemical structure of (3-Chlorothiophen-2-yl)methanol makes it a valuable building block in organic synthesis. mdpi.com The presence of reactive sites—the hydroxyl group, the chlorine atom, and the thiophene (B33073) ring itself—allows for a variety of chemical transformations. The hydroxymethyl (-CH₂OH) group can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be used in esterification and etherification reactions. The chlorine atom can be replaced through various cross-coupling reactions, such as Suzuki or Stille couplings, enabling the attachment of other organic moieties to the thiophene core.

This versatility is crucial for constructing larger, more complex molecules. For instance, thiophene derivatives are fundamental components in the synthesis of pharmaceuticals and agrochemicals. calpaclab.com In materials science, these synthetic pathways are exploited to create monomers for polymerization or to build sophisticated molecules for electronic applications. The ability to precisely modify the molecule at multiple positions allows chemists to fine-tune the resulting material's properties, such as its solubility, electronic energy levels, and solid-state packing, which are critical for performance in devices. bohrium.com

Integration into Polymer and Conjugated Material Systems

The functional groups on this compound are ideal for integrating this thiophene unit into polymer chains. Thiophene-based polymers, particularly polythiophenes, are a major class of conducting polymers studied for their stability and versatile electronic properties. researchgate.net The characteristics of polythiophenes can be significantly enhanced by modifying the side chains attached to the thiophene ring, which influences solubility, processability, and the electronic structure of the polymer backbone. researchgate.netnih.gov

By serving as a monomer or a precursor to a monomer, this compound can introduce specific functionalities into a polymer system. The chlorine and hydroxymethyl groups can be used to control polymerization reactions or to serve as handles for post-polymerization modification, allowing for the creation of highly functional materials.

Polythiophene derivatives are among the most important materials for organic electronics due to their excellent charge-transport properties and environmental stability. nih.govnih.gov They are widely used in applications such as organic field-effect transistors (OFETs), polymer light-emitting diodes (PLEDs), and sensors. nih.govnih.gov The performance of these devices is highly dependent on the molecular structure of the polymer.

The incorporation of specific side chains, such as those derived from this compound, can precisely control the polymer's properties. For example, introducing polar groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for efficient charge injection and transport in devices like PLEDs and OFETs. researchgate.net Research has shown that even subtle changes to the side chains on a polythiophene backbone can lead to significant improvements in device performance, such as charge carrier mobility in transistors or emission color and efficiency in light-emitting diodes. nih.govnih.gov

In the field of renewable energy, polythiophene derivatives are cornerstone materials for organic photovoltaics (OPVs), also known as polymer solar cells. researchgate.net In a typical OPV device, a polythiophene derivative acts as the electron donor material, blended with an electron acceptor material to form the active layer where sunlight is converted into electricity. bldpharm.com The power conversion efficiency (PCE) of these cells is directly linked to the properties of the donor polymer.

A polythiophene derivative known as PDCBT, which features carboxylate functional groups, has demonstrated superior performance compared to the classic poly(3-hexylthiophene) (P3HT). bldpharm.com Devices based on a blend of PDCBT and a fullerene acceptor (PC71BM) achieved a notable PCE of 7.2%. bldpharm.com More advanced all-polymer solar cells, using specifically designed polythiophene derivatives, have pushed efficiencies even higher. A derivative named PFETVT-T achieved a record PCE of 11.81% in a binary blend and surpassed 16% in a ternary blend system, highlighting the immense potential of engineering thiophene-based polymers for high-performance, stable, and cost-effective solar cells. researchgate.net

Development of Sensors and Electronic Devices

The inherent electronic properties of the thiophene ring make it an excellent component for chemosensors. Thiophene derivatives are known for their exceptional photophysical characteristics, which can be harnessed for detecting various substances. bohrium.comresearchgate.net These sensors often operate through mechanisms like the Chelation Enhanced Fluorescence Effect (CHEF), where binding to a target analyte turns the sensor's fluorescence "on," or through colorimetric changes visible to the naked eye. bohrium.com

Thiophene-based fluorescent probes have been successfully developed for the selective detection of environmentally and biologically important ions. For example, a novel sensor based on a 3-aminothiophene-2-carboxamide (B122380) derivative demonstrated high selectivity for both zinc (Zn²⁺) and cyanide (CN⁻) ions through a "turn-on" fluorescence response. mdpi.comnih.gov This sensor was sensitive enough to detect Zn²⁺ at concentrations far below the World Health Organization's standard for drinking water and was successfully used for bioimaging of zinc ions in living HeLa cells and zebrafish. mdpi.comnih.gov Another innovative sensor for Zn²⁺ detection utilizes a mechanism called aggregation-induced emission (AIE), where the probe's fluorescence is activated upon aggregation triggered by the target ion. oup.com

Table 1: Performance of a Thiophene-Based Fluorescent Chemosensor for Ion Detection

| Analyte | Detection Limit (μM) | Binding Ratio (Sensor:Ion) | Application |

|---|---|---|---|

| Zinc (Zn²⁺) | 2.55 (±0.05) | 1:1 | Water Sample Analysis, Live Cell & Zebrafish Imaging |

| Cyanide (CN⁻) | 44.6 (±1.5) | 1:1 | Anion Detection |

Data sourced from studies on the DHADC chemosensor. mdpi.comnih.gov

Nonlinear Optical (NLO) Properties and Materials Development